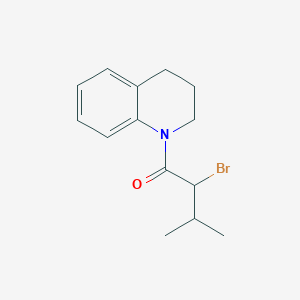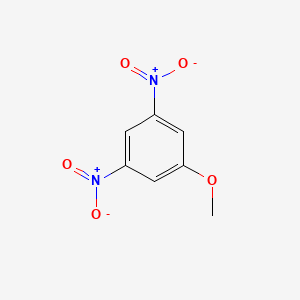
Pinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinic acid is a dicarboxylic acid that is a significant oxidation product of α-pinene, a common monoterpene found in the essential oils of many plants. It is a key component in the formation of secondary organic aerosols in the atmosphere, which play a crucial role in climate regulation and air quality .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pinic acid can be synthesized through the ozonolysis of α-pinene. The reaction involves the cleavage of the carbon-carbon double bond in α-pinene by ozone, followed by the formation of this compound through subsequent reactions . The reaction conditions typically involve the use of an ozone generator and a solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary role in atmospheric chemistry rather than industrial applications. the principles of ozonolysis and subsequent oxidation reactions can be scaled up for larger production if needed.
Análisis De Reacciones Químicas
Types of Reactions
Pinic acid undergoes several types of chemical reactions, including:
Reduction: Although less common, this compound can be reduced under specific conditions to yield various reduced forms.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium hydroxide (NaOH) can induce substitution reactions.
Major Products Formed
Reduction: Reduced forms of this compound, though less studied, can be potential products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pinic acid has several scientific research applications, including:
Atmospheric Chemistry: This compound is a significant component in the study of secondary organic aerosols and their impact on climate and air quality.
Environmental Science: Understanding the formation and reactions of this compound helps in modeling the behavior of organic aerosols in the atmosphere.
Analytical Chemistry: This compound serves as a tracer for the oxidation of α-pinene, aiding in the identification and quantification of organic compounds in environmental samples.
Mecanismo De Acción
The mechanism of action of pinic acid primarily involves its role in atmospheric chemistry. This compound is formed through the oxidation of α-pinene by ozone and hydroxyl radicals. The molecular targets include various atmospheric oxidants, and the pathways involve complex photochemical reactions that lead to the formation of secondary organic aerosols .
Comparación Con Compuestos Similares
Similar Compounds
Northis compound: A further oxidation product of this compound, northis compound has distinct chemical properties and reactivity patterns.
3-Methyl-1,2,3-butanetricarboxylic Acid: This compound is also formed from the oxidation of this compound and has unique properties that differentiate it from this compound.
Uniqueness of this compound
This compound is unique due to its specific formation pathway from α-pinene and its significant role in the formation of secondary organic aerosols. Its reactivity and the products formed from its oxidation make it a valuable compound for studying atmospheric chemistry and environmental science .
Propiedades
Número CAS |
473-73-4 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
(1R,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
Clave InChI |
LEVONNIFUFSRKZ-WDSKDSINSA-N |
SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C |
SMILES isomérico |
CC1([C@@H](C[C@H]1C(=O)O)CC(=O)O)C |
SMILES canónico |
CC1(C(CC1C(=O)O)CC(=O)O)C |
| 28664-02-0 | |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)

